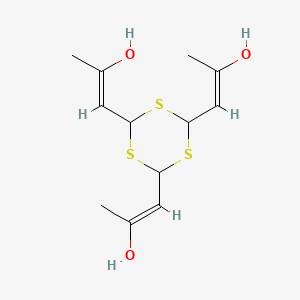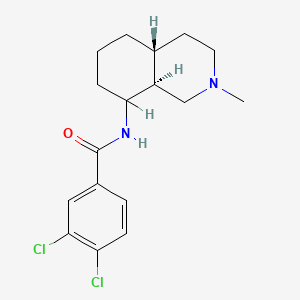
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a decahydroisoquinoline core, substituted with a 3,4-dichlorobenzamido group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo hydrogenation to form the decahydroisoquinoline core. The introduction of the 3,4-dichlorobenzamido group can be achieved through amide bond formation reactions, often using reagents such as 3,4-dichlorobenzoyl chloride and appropriate amines. The methyl group is introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient hydrogenation and amide bond formation.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and amide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of isoquinoline compounds are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Isoquinoline derivatives have been explored for their therapeutic potential in treating various diseases. This compound may be investigated for its potential medicinal properties.
Industry
In the industrial sector, isoquinoline compounds are used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- would depend on its specific biological or chemical activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the decahydro and substituted groups.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness
Isoquinoline, decahydro-8-(3,4-dichlorobenzamido)-2-methyl-, (E)- is unique due to its specific substitution pattern and the presence of the 3,4-dichlorobenzamido group. This structural uniqueness may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Número CAS |
53525-94-3 |
|---|---|
Fórmula molecular |
C17H22Cl2N2O |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-8-7-11-3-2-4-16(13(11)10-21)20-17(22)12-5-6-14(18)15(19)9-12/h5-6,9,11,13,16H,2-4,7-8,10H2,1H3,(H,20,22)/t11-,13-,16?/m1/s1 |
Clave InChI |
MWEVQAAGLFTBSC-BXKKICEVSA-N |
SMILES isomérico |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


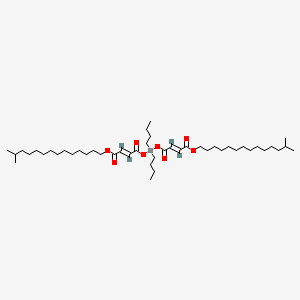
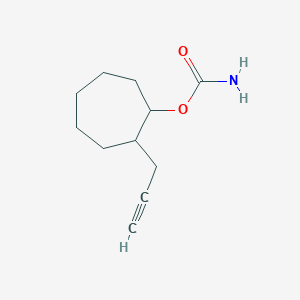
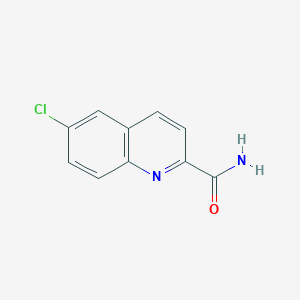

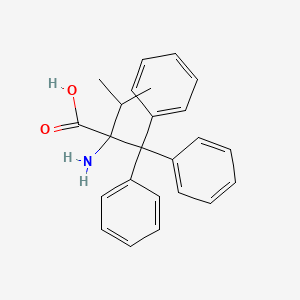
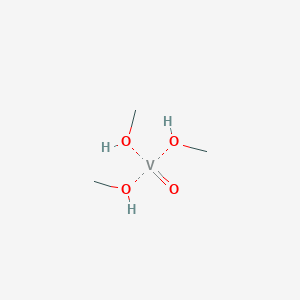
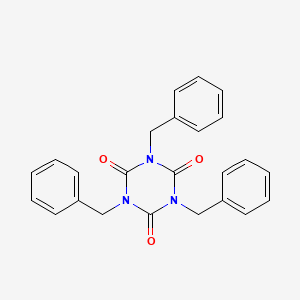
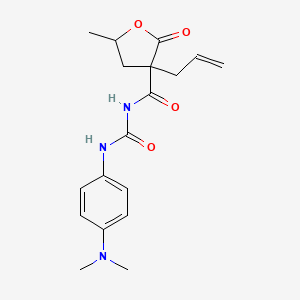
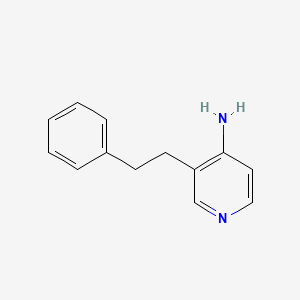
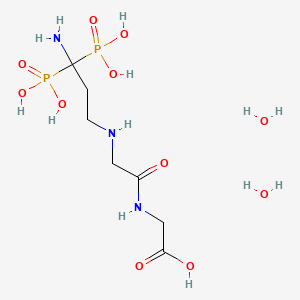
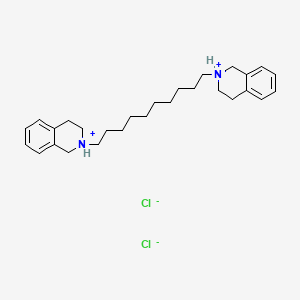
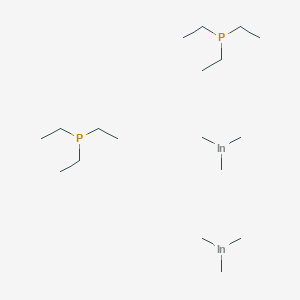
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
